molecular formula C18H18ClN5OS B2561633 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 840496-33-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2561633
CAS No.: 840496-33-5
M. Wt: 387.89
InChI Key: ZAQGBUDQPWTNED-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the triazole ring and a 2,6-dimethylphenyl group attached to the acetamide moiety. The structure combines a sulfanyl (-S-) linker between the triazole and acetamide groups, which is critical for modulating electronic and steric properties.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-4-3-5-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGBUDQPWTNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN5OS
  • Molecular Weight : 367.87 g/mol
  • IUPAC Name : 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

The compound features a triazole ring linked to a chlorophenyl group and an acetamide moiety. Its unique structure contributes to its biological activity.

Synthesis

The synthesis typically involves multi-step reactions:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives with appropriate aldehydes or ketones.
  • Introduction of Functional Groups : The chlorophenyl group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The attachment of the dimethylphenyl group is accomplished through coupling reactions often facilitated by palladium catalysts.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines, including HepG2 (liver cancer) cells.

CompoundCell LineIC50 Value (µg/mL)Toxicity (%)
7fHepG216.7821.19 ± 0.02
7aHepG220.6672.46 ± 0.31
SorafenibHepG25.971-

The compound 7f , which is structurally similar to our target compound, exhibited the highest anti-proliferative activity among tested derivatives .

The mechanism through which triazole derivatives exert their anticancer effects may involve:

  • Inhibition of Metabolic Enzymes : Some triazoles have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which can affect cancer cell metabolism.
  • Induction of Apoptosis : The interaction with specific molecular targets can lead to programmed cell death in cancer cells.

Additional Biological Activities

Beyond anticancer properties, compounds featuring the triazole ring have been investigated for other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial strains and fungi.
  • Antioxidant Properties : These compounds often exhibit significant antioxidant activity, which can contribute to their therapeutic effects in oxidative stress-related diseases .

Case Studies

  • Study on HepG2 Cells : A study evaluated various triazole derivatives against HepG2 cells, noting that modifications in the phenyl ring significantly influenced anticancer activity .
  • Inhibition Studies : Another investigation highlighted the ability of triazoles to inhibit AChE, suggesting potential applications in treating neurological disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines. For instance:

  • Mechanism of Action : The triazole moiety can inhibit enzymes involved in cancer cell proliferation and survival pathways. It may interact with cytochrome P450 enzymes, affecting drug metabolism and enhancing the efficacy of chemotherapeutic agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of bacterial and fungal strains. Triazoles are particularly noted for their ability to disrupt fungal cell wall synthesis and bacterial protein synthesis:

  • In Vitro Studies : Various studies have reported that this compound demonstrates activity against resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

  • In Silico Studies : Molecular docking studies indicate that the compound can effectively bind to target proteins involved in inflammatory responses, suggesting a potential role in treating inflammatory diseases .

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of New Derivatives : Researchers have utilized this compound to develop new derivatives with modified biological activities. For example, it can undergo nucleophilic substitution reactions or oxidation to yield sulfoxides or sulfones .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the compound's anticancer activity involved testing against several cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed significant inhibition rates compared to control groups, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined, demonstrating effectiveness at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • 4-Chlorophenyl vs. Furan-2-yl: Substitution of the 4-chlorophenyl group (target compound) with a furan-2-yl group (as in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) significantly alters pharmacokinetic properties. The furan derivative exhibits reduced lipophilicity (logP ~1.8) compared to the chlorophenyl analog (logP ~3.2), impacting membrane permeability and bioavailability. However, furan-containing analogs demonstrate superior anti-exudative activity (68% inhibition vs. carrageenan-induced edema) compared to the chlorophenyl variant (52% inhibition) at 10 mg/kg .
  • Amino Group Retention: The 4-amino group on the triazole ring is conserved across most analogs (e.g., compounds in ). This group enhances hydrogen-bonding interactions with biological targets, such as cyclooxygenase-2 (COX-2), which is critical for anti-inflammatory activity .

Modifications on the Acetamide Moiety

  • 2,6-Dimethylphenyl vs. 2,6-Dichlorophenyl :
    Replacing the 2,6-dimethylphenyl group (target compound) with a 2,6-dichlorophenyl substituent (as in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide) increases electronegativity and steric bulk. This enhances binding affinity to tyrosine kinase receptors (IC₅₀ = 0.8 µM vs. 1.5 µM for the dimethyl variant) but reduces solubility in aqueous media (0.12 mg/mL vs. 0.45 mg/mL) .

  • Substituted Aryl vs. Heteroaryl Groups: Analogous compounds with pyridyl (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide) or thiophen-2-yl substituents (e.g., N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show variable bioactivity profiles. Pyridyl derivatives exhibit enhanced CNS penetration due to improved polarity, whereas thiophen-2-yl analogs demonstrate higher metabolic stability in hepatic microsomes .

Pharmacological and Biochemical Data

Table 1: Comparative Pharmacological Profiles

Compound Substituents Bioactivity (IC₅₀/EC₅₀) Solubility (mg/mL) Key Reference
4-Chlorophenyl, 2,6-dimethylphenyl COX-2 IC₅₀ = 1.5 µM 0.45
4-Chlorophenyl, 2,6-dichlorophenyl Tyrosine kinase IC₅₀ = 0.8 µM 0.12
Furan-2-yl, unsubstituted phenyl Anti-exudative activity = 68% 1.2
Thiophen-2-yl, 2,5-dichlorophenyl Metabolic stability = 85% 0.30

Q & A

Q. What are the established synthetic pathways for synthesizing 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation of key intermediates. For example, triazole-thiol derivatives (e.g., 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols) are reacted with halogenated acetamides (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) under basic conditions (e.g., KOH/EtOH). This method is derived from analogous syntheses of triazole-containing acetamides, where reaction yields depend on solvent polarity and temperature control .
  • Example Protocol :
StepReagents/ConditionsTime (h)Yield (%)
12-chloroacetamide, KOH/EtOH, 60°C1265–75
2Purification via column chromatography (SiO₂, EtOAc/hexane)90–95

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. Single crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water). Diffraction data collected at low temperatures (e.g., 100 K) confirm bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between the triazole amino group and acetamide carbonyl). Comparative analysis with computational models (e.g., DFT-optimized geometries) ensures accuracy .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental NMR (e.g., unexpected splitting or shifts) and computational predictions (e.g., DFT-calculated chemical shifts) are addressed via:

Solvent Effects : Re-running computations with explicit solvent models (e.g., PCM for DMSO).

Conformational Analysis : Using molecular dynamics (MD) simulations to identify dominant conformers in solution.

Experimental Redesign : Adjusting NMR acquisition parameters (e.g., temperature, decoupling) to detect dynamic processes .

Q. How can computational methods optimize the reaction design for higher yields or regioselectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian 16) identify energy barriers for competing pathways. For example:
  • Regioselectivity : Comparing activation energies for sulfanyl group attachment at triazole C3 vs. alternative positions.
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics.
    Experimental validation follows computational predictions, with iterative adjustments to temperature and catalyst loading .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:

Analog Synthesis : Modifying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects.

Biological Assays : Testing analogs against target enzymes (e.g., kinase inhibition assays with IC₅₀ measurements).

QSAR Modeling : Using partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, HOMO/LUMO gaps) with activity .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Inconsistencies (e.g., varying IC₅₀ values) are mitigated by:

Standardized Protocols : Adopting OECD guidelines for assay conditions (e.g., pH, temperature).

Meta-Analysis : Pooling data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).

Control Experiments : Verifying compound purity via HPLC and confirming target enzyme stability .

Q. What experimental design principles minimize variability in synthetic reproducibility?

  • Methodological Answer : Statistical Design of Experiments (DoE) methods, such as factorial designs, are critical. For example:
  • Factors : Solvent polarity, catalyst concentration, reaction time.
  • Response Surface Methodology (RSM) : Optimizes conditions for maximum yield.
  • Example DoE Matrix :
RunSolvent (Dielectric Constant)Catalyst (mol%)Time (h)Yield (%)
1DMF (37)5868
2EtOH (24)101282

Post-analysis via Minitab or JMP identifies significant factors .

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